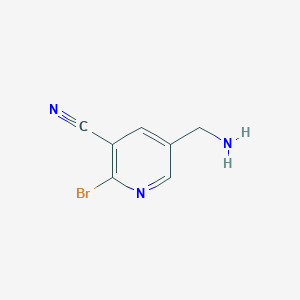
5-(Aminomethyl)-2-bromonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an aminomethyl group, a bromine atom, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method is the bromination of 3-pyridinecarbonitrile followed by the introduction of the aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The aminomethylation can be achieved using formaldehyde and ammonium chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Research: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. The nitrile group can also interact with nucleophilic sites in proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-1,2-oxazol-3(2H)-one:
Aminomethyl propanol: Used in the synthesis of oxazolines and aziridines.
5-(Aminomethyl)-2-furancarboxylic acid: A monomer for biopolymers derived from biomass.
Uniqueness
5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the bromine atom enables selective substitution reactions, while the aminomethyl and nitrile groups provide additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H,2,9H2 |
Clé InChI |
CJZYCGXEGAPXOI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C#N)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
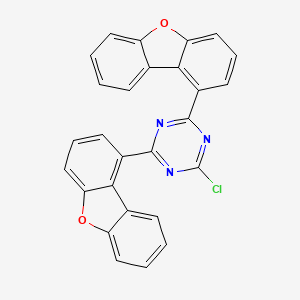
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
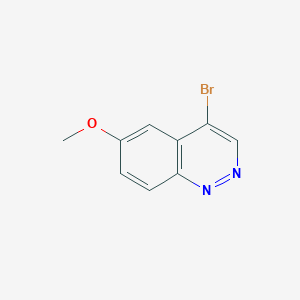
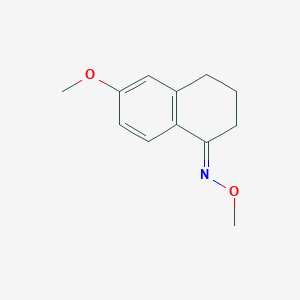
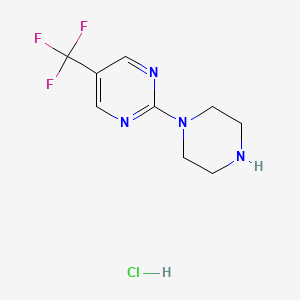
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
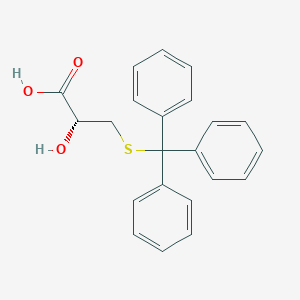
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
